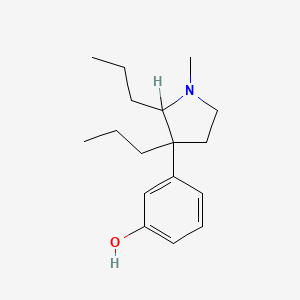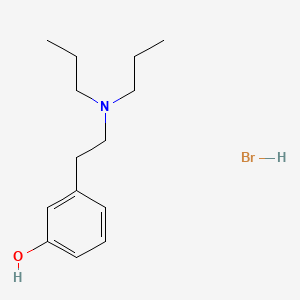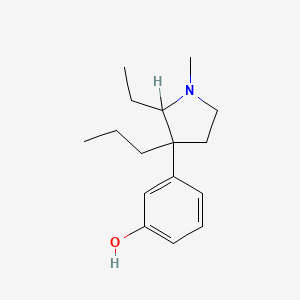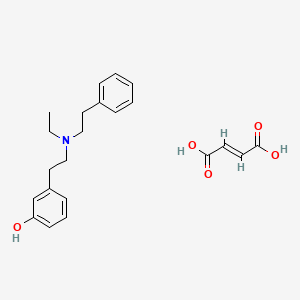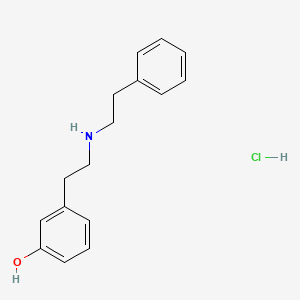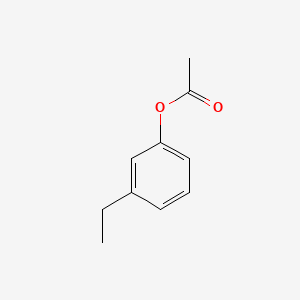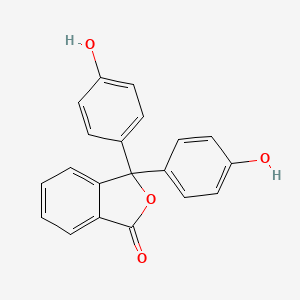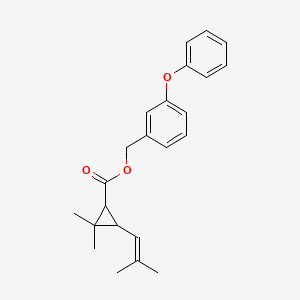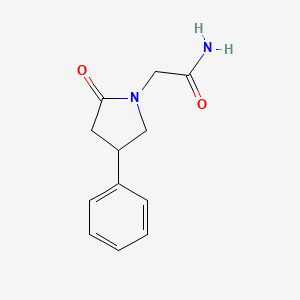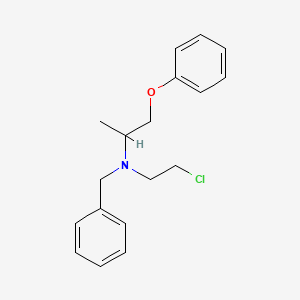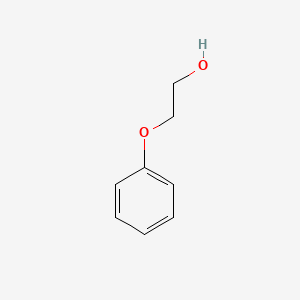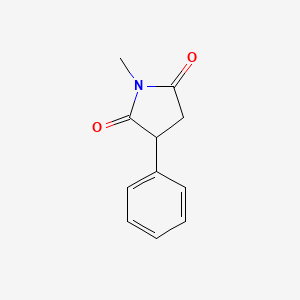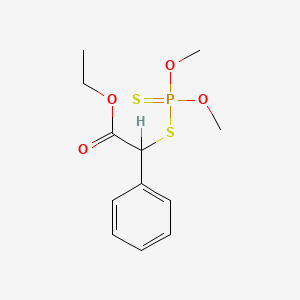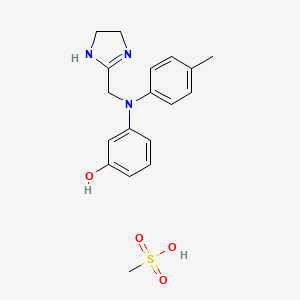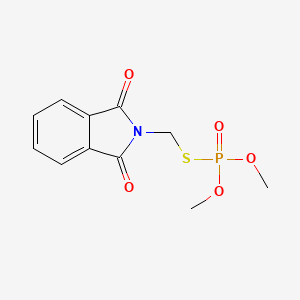
Phosmet oxon
Übersicht
Beschreibung
Phosmet oxon is a toxic metabolite of phosmet . Phosmet is a phthalimide-derived, non-systemic, organophosphate insecticide used on plants and animals . It is also known as S-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] O,O-dimethyl phosphorothioate .
Synthesis Analysis
Phosmet is produced by the reaction of N-chloromethylphthalimide with dimethyldithiophosphoric acid . The former can be prepared by the reaction of phthalimide with formaldehyde and hydrogen chloride .Molecular Structure Analysis
The molecular formula of Phosmet oxon is C11H12NO5PS . Its average mass is 301.255 Da and its monoisotopic mass is 301.017365 Da .Physical And Chemical Properties Analysis
Phosmet oxon has a density of 1.5±0.1 g/cm3, a boiling point of 405.6±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 65.7±3.0 kJ/mol and a flash point of 199.1±29.3 °C .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Agriculture and Pest Management .
Summary of the Application
Phosmet is used as a pesticide in various crops. It’s applied to control pests in citrus fruits, pome fruits, and rape seed .
Results or Outcomes
The use of phosmet has been found to be effective in controlling pests in the aforementioned crops. The metabolism of phosmet in primary crops is sufficiently addressed and the residue definitions derived are applicable .
Microbial Degradation
Specific Scientific Field
This application falls under the field of Microbiology and Environmental Science .
Summary of the Application
Certain bacteria, such as Enterobacter agglomerans and Pseudomonas fluorescens, have been found to degrade phosmet .
Methods of Application or Experimental Procedures
In this research, minimal salt solutions were inoculated with either E. agglomerans or P. fluorescens and supplemented with phosmet or phosmet and glucose .
Results or Outcomes
Microbial metabolism of phosmet by these bacteria resulted in significant reductions in phosmet residues. This suggests that these bacteria could potentially be used to help break down phosmet residues in the environment .
Modification of Maximum Residue Levels in Various Crops
Specific Scientific Field
This application falls under the field of Food Safety and Agriculture .
Summary of the Application
Phosmet oxon is used to modify the existing Maximum Residue Levels (MRLs) in various crops .
Results or Outcomes
Phosmet and phosmet oxon in food can be monitored in matrices with high acid-, high fat- and high water content at a validated individual LOQ of 0.01 mg/kg (the combined LOQ is thus 0.02 mg/kg) .
Androgen Receptor Binding
Specific Scientific Field
This application falls under the field of Endocrinology and Toxicology .
Summary of the Application
Phosmet gives positive results in androgen receptor binding assays, indicating that phosmet binds to androgen receptors .
Methods of Application or Experimental Procedures
In this research, androgen receptor binding assays were conducted to determine the binding affinity of phosmet .
Results or Outcomes
Phosmet was found to bind to androgen receptors. More research is needed to find the physiological effects of aromatase inhibition and androgen receptor binding .
Fetal Health Research
Specific Scientific Field
This application falls under the field of Medical Research and Toxicology .
Summary of the Application
Phosmet has been studied for its effects on fetal health. In vitro studies have shown phosmet induces apoptosis in trophoblasts, through oxidative stress .
Methods of Application or Experimental Procedures
In this research, trophoblasts were exposed to phosmet in a controlled environment to study its effects .
Organophosphate Research
Specific Scientific Field
This application falls under the field of Chemistry and Toxicology .
Summary of the Application
Phosmet oxon is an example of an oxon, an organic compound derived from another chemical in which a phosphorus - sulfur bond in the parent chemical has been replaced by a phosphorus - oxygen bond in the derivative .
Methods of Application or Experimental Procedures
In this research, the properties and effects of oxons, including phosmet oxon, are studied .
Results or Outcomes
The studies found that oxons, including phosmet oxon, can inhibit the acetylcholinesterase, causing acetylcholine to accumulate uncontrollably, wreaking havoc on the animal’s nervous system .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(dimethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO5PS/c1-16-18(15,17-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMXOWRVWRNPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)SCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042286 | |
| Record name | Phosmetoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosmet oxon | |
CAS RN |
3735-33-9 | |
| Record name | Phosmet oxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3735-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosmet oxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosmetoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSMET OXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C4K5681ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



